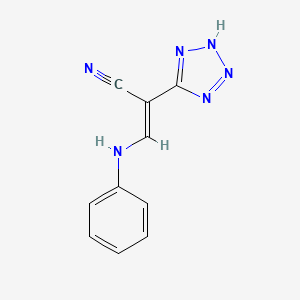

(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

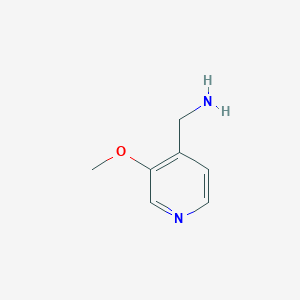

(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile, also known as ATZ, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a nitrogen-containing organic compound with a molecular weight of 219.24 g/mol, and is composed of two aniline groups, two prop-2-enenitrile groups, and a 2H-tetrazol-5-yl group. ATZ is a versatile compound that can be used in a variety of applications, including drug development, organic synthesis, and as a catalyst in organic reactions.

Applications De Recherche Scientifique

Antimicrobial Activities

- Synthesis and Antimicrobial Activity : A study by Sanna et al. (2002) explored the synthesis and antimicrobial activity of substituted prop-2-enenitriles. Although it does not specifically mention (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile, it provides insights into the antimicrobial potential of structurally related compounds (Sanna et al., 2002).

Photochemical Properties

- E/Z Photoisomerization : Chiacchio et al. (1988) investigated the photoisomerization of 3-phenyl-3-(N-substituted amino)- and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, which are closely related to the compound of interest. Their findings on the mechanism of photoisomerization could be relevant to understanding the photochemical behavior of (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile (Chiacchio et al., 1988).

Photophysical and Spectroscopic Studies

- Chalcone-Analogue Dyes : Research by Rurack et al. (2000) on substituted chalcones, which are chemically related to (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile, discussed their photophysical properties. This could provide a basis for understanding the spectroscopic behavior of the compound (Rurack et al., 2000).

Applications in Material Science

- Electroactive Materials : A study by Gu et al. (2015) on oligoaniline-containing electroactive materials showcases the potential use of aniline derivatives in creating materials with enhanced electroactive properties. This could be relevant to the applications of (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile in material sciences (Gu et al., 2015).

Catalytic Applications

- Ruthenium(II) Complexes in Catalysis : Donthireddy et al. (2020) explored ruthenium(II) complexes with N-heterocyclic carbene ligands for catalytic applications. The research on aniline derivatives as part of these complexes could provide insights into the catalytic potential of (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile (Donthireddy et al., 2020).

DNA Binding and Antioxidant Activities

- Silver(I) Complexes with Aniline Derivatives : Research by Wu et al. (2014) on silver(I) complexes with bis(benzimidazolyl)aniline derivatives provided insights into DNA-binding properties and antioxidant activities. This could be extrapolated to understand similar properties of (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile (Wu et al., 2014).

Luminescent Materials

- Ruthenium Polypyridyl Complexes : A study by Stagni et al. (2006) on ruthenium polypyridyl complexes with aryltetrazolate ligands, closely related to the tetrazolyl group in the compound of interest, might shed light on its potential in creating luminescent materials (Stagni et al., 2006).

Propriétés

IUPAC Name |

(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c11-6-8(10-13-15-16-14-10)7-12-9-4-2-1-3-5-9/h1-5,7,12H,(H,13,14,15,16)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXCTISAYHQOEE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C(\C#N)/C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)

![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)

![6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2700888.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2700889.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2700890.png)